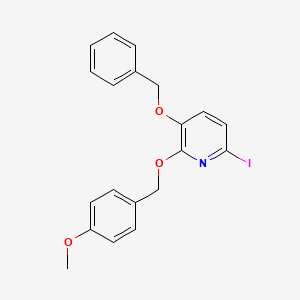

3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine

Description

Properties

IUPAC Name |

6-iodo-2-[(4-methoxyphenyl)methoxy]-3-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18INO3/c1-23-17-9-7-16(8-10-17)14-25-20-18(11-12-19(21)22-20)24-13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPMHQYQVLQCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=CC(=N2)I)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine typically involves multi-step organic reactions. One common approach is the iodination of a pyridine derivative followed by the introduction of benzyloxy and methoxybenzyloxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Structural Features and Reactivity

3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine is a polysubstituted pyridine derivative with three key functional groups:

-

Iodo substituent at position 6 (electrophilic site for coupling/nucleophilic substitution).

-

Benzyloxy groups at positions 3 and 2 (4-methoxybenzyloxy variant at position 2), acting as protecting groups or directing moieties.

-

Pyridine ring with inherent electron-deficient character, enabling electrophilic substitution or coordination chemistry.

Suzuki-Miyaura Cross-Coupling

The iodo group at position 6 is highly reactive in palladium-catalyzed cross-coupling reactions. For example:

Reagents : Pd(PPh₃)₄, aryl/heteroaryl boronic acid, Na₂CO₃, DME/H₂O.

Conditions : 80–100°C, 12–24 h under inert atmosphere .

Product : 6-Aryl/heteroaryl-substituted pyridine derivatives.

| Reaction Type | Reagents/Catalyst | Conditions | Product | Yield (Analogous) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂ | 80°C, 24 h | 6-Phenyl-pyridine derivative | ~75–85% |

Example : Coupling with phenylboronic acid replaces iodine with a phenyl group, forming 3-benzyloxy-2-(4-methoxybenzyloxy)-6-phenylpyridine .

Nucleophilic Aromatic Substitution

The iodo group undergoes nucleophilic substitution with amines or thiols under Cu(I) catalysis:

Reagents : CuI, 1,10-phenanthroline, K₃PO₄, DMF .

Conditions : 100–120°C, 12–24 h.

Product : 6-Amino or 6-thiol-substituted derivatives.

| Reaction Type | Reagents | Conditions | Product | Yield (Analogous) |

|---|---|---|---|---|

| SNAr with Aniline | CuI, K₃PO₄, DMF | 120°C, 24 h | 6-Anilino-pyridine derivative | ~60–70% |

Mechanism : Oxidative addition of Cu(I) to the C–I bond facilitates nucleophilic attack .

Deprotection of Benzyloxy Groups

The benzyloxy and 4-methoxybenzyl (PMB) groups are cleavable under distinct conditions:

-

Benzyloxy (3-position) : Hydrogenolysis (H₂, Pd/C, EtOH) removes the benzyl group, yielding a free hydroxyl group .

-

PMB (2-position) : Acidic conditions (TFA/DCM, 0°C) selectively cleave the PMB group without affecting the benzyloxy group .

| Protecting Group | Reagents | Conditions | Product |

|---|---|---|---|

| Benzyloxy (3-position) | 10% Pd/C, H₂, EtOH | RT, 6 h | 3-Hydroxy-6-iodo-2-PMB-pyridine |

| PMB (2-position) | TFA/DCM (1:1) | 0°C, 1 h | 2-Hydroxy-3-benzyloxy-6-iodopyridine |

Note : Sequential deprotection allows selective functionalization at positions 2 and 3 .

Electrophilic Substitution

The pyridine ring’s electron-deficient nature supports electrophilic substitution at position 4 (meta to substituents):

Reagents : HNO₃/H₂SO₄ (nitration), Br₂/FeBr₃ (bromination).

Conditions : 0–5°C, 1–2 h .

Product : 4-Nitro or 4-bromo derivatives.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0°C, 1 h | 4-Nitro-substituted pyridine |

| Bromination | Br₂, FeBr₃ | RT, 2 h | 4-Bromo-substituted pyridine |

Limitation : Steric hindrance from the 3-benzyloxy group may reduce reaction efficiency .

Stability and Handling

-

Light sensitivity : Iodo-substituted pyridines degrade under UV light; store in amber vials.

-

Moisture : Benzyloxy groups are hydrolytically stable but may degrade in strong acids/bases.

Scientific Research Applications

Antimicrobial Activity

One of the primary areas of application for 3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine is its antimicrobial properties. Research has indicated that derivatives of pyridine compounds exhibit substantial activity against Mycobacterium tuberculosis and other pathogenic bacteria.

Case Study: Antimycobacterial Activity

In a study exploring structure-activity relationships (SAR) of pyridine derivatives, compounds similar to this compound demonstrated potent inhibitory effects against Mycobacterium tuberculosis. The findings suggested that modifications at the C6 position significantly impacted the compound's efficacy, with certain substitutions enhancing activity against both replicating and non-replicating bacterial forms .

| Compound | MIC90 (μg/mL) | Activity Against |

|---|---|---|

| This compound | 1.0 | Mycobacterium tuberculosis |

| Related Compound A | 0.5 | Mycobacterium tuberculosis |

| Related Compound B | >100 | Mycobacterium marinum |

Drug Development

The compound is also being investigated for its potential as a lead compound in drug development, particularly for diseases caused by resistant strains of bacteria. The presence of the benzyloxy and methoxy groups contributes to its lipophilicity, which is crucial for cellular uptake and bioavailability.

Case Study: Drug Candidate Evaluation

In preclinical evaluations, compounds structurally related to this compound were subjected to pharmacokinetic studies that demonstrated favorable absorption and distribution profiles in animal models. These studies highlighted the compound's ability to penetrate biological barriers effectively, making it a suitable candidate for further development .

Molecular Probes in Biological Research

Beyond its therapeutic potential, this compound can serve as a molecular probe in biological research to study various biochemical pathways. Its unique structure allows researchers to investigate interactions with specific proteins or enzymes involved in disease processes.

Case Study: Protein Interaction Studies

Research has shown that derivatives of this compound can be used to explore interactions with heat shock proteins, which play critical roles in cellular stress responses. By modifying the structure, scientists can create probes that selectively bind to these proteins, providing insights into their function and potential as therapeutic targets .

Mechanism of Action

The mechanism of action of 3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the context of its application.

Comparison with Similar Compounds

3-(Benzyloxy)-6-iodo-2-methylpyridine (CAS 856165-76-9)

4-(Benzyloxy)-3-iodopyridine

- Structure : Benzyloxy and iodine substituents are transposed (positions 3 and 4).

- Impact: Altered substitution pattern may influence regioselectivity in further functionalization. No synthetic details are provided in the evidence .

Functional Group Variations in Fused-Ring Systems

6-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine

- Structure : A pyrido-pyrimidine core with a 4-methoxybenzyl group.

Pyrolo[2,3-b]pyridine Derivatives (e.g., 1-cyclohexyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine)

- Structure : Nitrogen-rich fused rings with cyclohexyl and trifluoromethyl groups.

- Impact : Increased complexity and hydrogen-bonding capacity, likely tailored for kinase inhibition or other therapeutic targets .

Research Findings and Implications

- Reactivity : The iodine atom at position 6 in the target compound enables cross-coupling (e.g., Suzuki, Stille), contrasting with chloro- or methyl-substituted analogs in .

- Therapeutic Potential: Fused-ring analogs () demonstrate enhanced biological activity due to increased rigidity and hydrogen-bonding motifs, suggesting the target compound could be modified for similar applications .

Q & A

Q. What are the recommended synthetic routes for preparing 3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyridine derivatives often involves sequential functionalization. For example, iodination at the 6-position can be achieved via electrophilic substitution using iodine monochloride (ICl) in a polar aprotic solvent like dichloromethane, with yields dependent on temperature control (0–5°C) . Benzyloxy groups are typically introduced via nucleophilic substitution or Mitsunobu reactions. For instance, describes oxidative ring closure using sodium hypochlorite in ethanol (room temperature, 3 hours) to form triazolopyridine derivatives, achieving 73% yield. Optimizing stoichiometry, solvent choice (e.g., ethanol for greener synthesis), and reaction time is critical to minimizing side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combined analytical techniques are essential:

- NMR Spectroscopy : Confirm substitution patterns (e.g., benzyloxy groups at positions 2 and 3, methoxy at 4-position) via and chemical shifts.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for CHINO: 454.03 g/mol).

- HPLC-PDA : Assess purity (>95% recommended for biological studies), with C18 columns and acetonitrile/water gradients .

highlights the importance of post-synthesis purification via alumina plugs or column chromatography to remove unreacted intermediates .

Q. What safety protocols are critical when handling iodinated pyridine derivatives?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with corrosive or toxic reagents (e.g., iodine derivatives) .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H315/H319 hazards) .

- Waste Disposal : Iodinated byproducts require segregation and disposal as hazardous waste (P501 guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during functionalization of the pyridine core?

Methodological Answer: Regioselectivity conflicts (e.g., iodination at position 6 vs. 4) may arise from competing electronic and steric effects. To address this:

- Computational Modeling : Use DFT calculations to predict electrophilic attack preferences based on charge distribution.

- Directed Metalation : Employ directing groups (e.g., benzyloxy) to steer iodination to specific positions. demonstrates bromination control using propionamide derivatives, which can be adapted for iodine .

- Isotopic Labeling : Track reaction pathways via -labeled intermediates to confirm mechanistic hypotheses .

Q. What strategies optimize oxidative ring-closure reactions for pyridine-based heterocycles, and how do solvent/oxidant choices impact sustainability?

Methodological Answer: Green chemistry principles favor sodium hypochlorite (NaOCl) over toxic oxidants like Cr(VI) or DDQ. shows NaOCl in ethanol achieves 73% yield for triazolopyridines while reducing environmental impact . Key parameters:

- Solvent Polarity : Ethanol enhances solubility of hydrazine intermediates.

- Oxidant Concentration : Excess NaOCl (>2 equiv.) may overoxidize; monitor via TLC.

- Temperature : Room temperature minimizes energy use while maintaining reaction efficiency.

Q. How can researchers address discrepancies in spectroscopic data between synthetic batches?

Methodological Answer: Batch-to-batch variability often stems from:

- Residual Solvents : Use NMR to detect traces of dichloromethane or ethanol (δ 1.2–5.3 ppm).

- Prototropic Tautomerism : For pyridine derivatives, pH-dependent shifts in NMR can indicate tautomeric impurities. Adjust deuterated solvent (e.g., DMSO-d vs. CDCl) to stabilize the desired form .

- Crystallinity Differences : XRPD analysis identifies polymorphic variations affecting melting points and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.